![molecular formula C21H21NO3 B254708 4-(4-tert-butylbenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B254708.png)
4-(4-tert-butylbenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one
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Overview
Description
4-(4-tert-butylbenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is commonly referred to as TBB or TBBPA, and it is widely used in the manufacturing of electronic devices, such as computers, televisions, and mobile phones. The purpose of
Mechanism of Action
The mechanism of action of TBBPA is not fully understood. However, it is believed that TBBPA inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, TBBPA has been shown to activate certain signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
TBBPA has been shown to have various biochemical and physiological effects. In vitro studies have shown that TBBPA inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, TBBPA has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using TBBPA in lab experiments is its ability to act as a flame retardant. This property makes TBBPA useful in the manufacturing of electronic devices, as it reduces the risk of fire. However, one limitation of using TBBPA in lab experiments is its potential toxicity. TBBPA has been shown to have toxic effects on certain organisms, including fish and mammals.
Future Directions
There are several future directions for the study of TBBPA. One direction is the development of TBBPA-based anticancer agents. Another direction is the investigation of the potential toxic effects of TBBPA on human health and the environment. Additionally, the development of alternative flame retardants that are less toxic than TBBPA is an area of active research.
Conclusion
In conclusion, TBBPA is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. TBBPA is widely used in the manufacturing of electronic devices and has potential as an anticancer agent. However, the potential toxicity of TBBPA is a concern, and further research is needed to fully understand its effects on human health and the environment.
Synthesis Methods
TBBPA is synthesized from the reaction of 4-tert-butylbenzaldehyde with 3-methoxybenzaldehyde and ammonium acetate in the presence of acetic acid and ethanol. The reaction is carried out at a temperature of 120°C for 24 hours. The resulting product is then purified using column chromatography to obtain pure TBBPA.
Scientific Research Applications
TBBPA is widely used in scientific research due to its unique properties, including its ability to act as a flame retardant and its potential as an anticancer agent. TBBPA has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, TBBPA has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
properties
Product Name |
4-(4-tert-butylbenzylidene)-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one |
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Molecular Formula |
C21H21NO3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(4E)-4-[(4-tert-butylphenyl)methylidene]-2-(3-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H21NO3/c1-21(2,3)16-10-8-14(9-11-16)12-18-20(23)25-19(22-18)15-6-5-7-17(13-15)24-4/h5-13H,1-4H3/b18-12+ |
InChI Key |
UXWCOQXOVAKPIH-LDADJPATSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=CC=C3)OC |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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